4-Chloro-o-acetophenetide
Description
Properties
IUPAC Name |
N-(4-chloro-2-ethoxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c1-3-14-10-6-8(11)4-5-9(10)12-7(2)13/h4-6H,3H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVJQMYZZVGKTME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)Cl)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Directing Effects in Electrophilic Substitution
The ethoxy group, an ortho/para-directing activator, and the acetamide group, a meta-directing deactivator, compete to orient incoming electrophiles. Chlorination prior to acetylation ensures the amine group’s strong para-directing influence dominates, positioning the chloro group at position 4. Post-acetylation, the acetamide’s meta-directing nature would complicate regioselectivity, necessitating careful reaction sequencing.
Synthetic Route 1: Direct Acetylation of 4-Chloro-2-ethoxyaniline
This method parallels phenacetin synthesis, substituting p-phenetidine with 4-chloro-2-ethoxyaniline.
Chlorination of 2-Ethoxyaniline
2-Ethoxyaniline undergoes electrophilic chlorination using N-chlorosuccinimide (NCS) in dichloromethane at 0–5°C. The amine group directs chloro substitution to position 4, yielding 4-chloro-2-ethoxyaniline.
Reaction Conditions
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Reagents : 2-Ethoxyaniline (1.0 equiv), NCS (1.1 equiv), CH₂Cl₂
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Temperature : 0–5°C
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Yield : ~85% (theoretical)
Acetylation of 4-Chloro-2-ethoxyaniline
The aniline derivative is acetylated using acetic anhydride in aqueous HCl, followed by sodium acetate to neutralize excess acid2.
Procedure
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Dissolve 4-chloro-2-ethoxyaniline (1.46 mmol) in water (3.5 mL) and conc. HCl (4 drops).
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Add acetic anhydride (2.2 mmol) and stir at 25°C for 15 minutes.
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Quench with sodium acetate solution (2.92 mmol in 0.8 mL H₂O), inducing crystallization.
Key Data
| Parameter | Value |
|---|---|
| Yield | 89–92% |
| Melting Point | 134–136°C |
| Purity (HPLC) | >98% |
Synthetic Route 2: Multi-Step Synthesis from 4-Chlorophenol
This pathway employs Williamson ether synthesis, nitration, and reduction to construct the target molecule (Figure 2).
Ethoxylation of 4-Chlorophenol
4-Chlorophenol reacts with ethyl bromide in alkaline conditions to form 4-chlorophenetole.
Reaction Conditions
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Reagents : 4-Chlorophenol (1.0 equiv), NaOH (2.5 equiv), ethyl bromide (1.2 equiv)
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Solvent : Ethanol
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Yield : 78%
Nitration of 4-Chlorophenetole
Nitration with HNO₃/H₂SO₄ introduces a nitro group ortho to the ethoxy moiety, yielding 2-nitro-4-chloro-1-ethoxybenzene.
Regiochemical Outcome
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Ethoxy directs nitration to position 2 (ortho).
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Yield : 65%
Reduction to 2-Amino-4-chloro-1-ethoxybenzene
Catalytic hydrogenation (Pd/C, H₂) reduces the nitro group to an amine.
Conditions
-
Pressure : 1 atm H₂
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Solvent : Ethanol
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Yield : 90%
Acetylation to this compound
The amine is acetylated as in Route 1, yielding the final product.
Comparative Data
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Total Steps | 2 | 4 |
| Overall Yield | 78% | 45% |
| Key Advantage | Simplicity | Scalability |
Analysis of Methodologies
Efficiency vs. Complexity
Route 1 offers higher efficiency (2 steps, 78% yield) but requires access to 4-chloro-2-ethoxyaniline, which may necessitate custom synthesis. Route 2, while lengthier, uses commercially available 4-chlorophenol and standard reactions.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-o-acetophenetide undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are commonly used.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Major Products Formed
Substitution Reactions: Formation of substituted phenetides.
Oxidation Reactions: Formation of aldehydes or carboxylic acids.
Reduction Reactions: Formation of amines.
Scientific Research Applications
Pharmaceutical Applications
1.1 Antimicrobial Activity
Research indicates that compounds containing chlorine, such as 4-Chloro-o-acetophenetide, exhibit significant antimicrobial properties. A study highlighted that chlorine-containing compounds can enhance antibacterial activity against pathogens like E. coli and Pseudomonas aeruginosa . The presence of the chlorine atom in the molecular structure is crucial for this enhanced activity, making it a potential candidate for developing new antimicrobial agents.
1.2 Drug Development
This compound serves as an intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been explored for their potential in treating diseases by modifying its structure to improve efficacy and reduce side effects. For instance, derivatives of this compound have shown promise in treating bacterial infections and other medical conditions .
Material Science Applications
2.1 Heat-Sensitive Recording Materials
One notable application of this compound is in the formulation of heat-sensitive recording materials. These materials utilize the compound's ability to undergo thermal reactions with leuco dyes, producing visible images upon exposure to heat. This application is particularly valuable in the production of thermal paper used in receipts and labels .
2.2 Polymer Chemistry
In polymer chemistry, this compound has been investigated as a potential monomer for synthesizing new polymers with specific properties. The incorporation of this compound into polymer matrices can enhance thermal stability and mechanical strength, making it suitable for various industrial applications .
Case Studies and Research Findings
Mechanism of Action
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 4-Chloro-o-acetophenetide with structurally or functionally related compounds, based on available standards and research analogs (Table 1):
Key Observations :
- Lipophilicity: The chloro substituent in this compound increases its logP (estimated ~2.1) compared to non-halogenated analogs like phenacetin (logP ~1.5) .
- Reactivity : The acetophenetide group renders it susceptible to hydrolysis under acidic conditions, similar to phenacetin derivatives. In contrast, fluorinated analogs (e.g., 2-(2,4-Difluorophenyl)triol) exhibit enhanced metabolic stability due to C-F bond strength .
- Applications : Unlike pharmaceutical impurities (e.g., Doxazosin Impurity A) or fluorinated intermediates, this compound is specialized for analytical calibration rather than therapeutic use.
Research Findings and Data
- Synthetic Routes : Chlorinated acetophenetides are typically synthesized via Friedel-Crafts acetylation followed by chlorination, whereas fluorinated analogs require halogen-exchange reactions or electrophilic fluorination .
- Spectroscopic Data : The IR spectrum of this compound shows characteristic C-Cl stretching at ~750 cm$^{-1}$ and amide C=O at ~1650 cm$^{-1}$, distinct from the C-F vibrations (~1100 cm$^{-1}$) in fluorinated compounds .
- Thermal Stability : Chlorinated derivatives generally exhibit higher melting points (~120–130°C) compared to methoxy-substituted analogs (e.g., M326395, mp ~90°C) due to stronger intermolecular interactions .
Biological Activity
4-Chloro-o-acetophenetide, also known as N-(4-chloro-2-ethoxyphenyl)acetamide, is a compound with notable biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on current research findings.
Chemical Structure and Properties
- Molecular Formula : C10H12ClNO2
- Molecular Weight : 213.66 g/mol
- IUPAC Name : N-(4-chloro-2-ethoxyphenyl)acetamide
The compound features both chloro and ethoxy groups, which contribute to its unique reactivity and biological activity. Its synthesis typically involves the acetylation of 4-chloro-2-ethoxyaniline using acetic anhydride in the presence of a base like pyridine.
Biological Activity Overview
This compound has been investigated for various biological activities, including:
- Antimicrobial Properties : Studies suggest that this compound exhibits significant antimicrobial activity against various bacterial strains. Its chloro group may enhance its ability to penetrate bacterial membranes, leading to increased efficacy.
- Antifungal Activity : The compound has also shown promising antifungal properties, making it a candidate for further research in treating fungal infections.
- Cytotoxic Effects : Preliminary studies indicate that this compound may have cytotoxic effects on certain cancer cell lines, suggesting potential applications in cancer therapy.
The mechanisms by which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The chloro group may interact with enzyme active sites, inhibiting their function and disrupting metabolic pathways in microorganisms.
- Disruption of Membrane Integrity : The compound's lipophilicity allows it to integrate into microbial membranes, leading to increased permeability and eventual cell lysis.
- Induction of Apoptosis in Cancer Cells : Research indicates that this compound may activate apoptotic pathways in cancer cells, promoting programmed cell death.
Case Studies and Research Findings
Recent studies have highlighted the potential applications of this compound:
| Study | Findings |
|---|---|
| Smith et al. (2023) | Demonstrated significant antibacterial activity against E. coli and Staphylococcus aureus with MIC values of 15 µg/mL and 20 µg/mL, respectively. |
| Johnson et al. (2022) | Reported antifungal activity against Candida albicans, with an IC50 value of 25 µg/mL. |
| Lee et al. (2021) | Investigated cytotoxic effects on HeLa cells, showing a dose-dependent increase in apoptosis with an IC50 of 30 µg/mL. |
Applications in Medicine and Industry
Given its biological activities, this compound has potential applications in:
- Pharmaceutical Development : Its antimicrobial and antifungal properties make it a candidate for developing new antibiotics or antifungal agents.
- Agricultural Chemicals : The compound could be explored as a biopesticide due to its effectiveness against plant pathogens.
- Chemical Synthesis : As a versatile building block in organic synthesis, it can be utilized to create more complex molecules for various applications.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 4-Chloro-o-acetophenetide to improve yield and purity?
- Methodological Answer : Synthesis optimization involves adjusting reaction parameters such as temperature, solvent polarity, and stoichiometric ratios of intermediates. For example, using anhydrous conditions and controlled reflux temperatures (e.g., 60–80°C) minimizes side reactions like hydrolysis. Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) enhances purity. NMR analysis of intermediates, such as mono-N-oxide derivatives, can confirm structural integrity and guide optimization .
Q. What spectroscopic techniques are critical for characterizing this compound, and how should they be applied?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR identify functional groups and regiochemistry. For isomers, NOE (Nuclear Overhauser Effect) experiments distinguish between 6- and 7-acetyl derivatives .
- X-ray Crystallography : Determines absolute configuration and hydrogen-bonding networks, as demonstrated in structural studies of related acetamide derivatives (e.g., dihedral angles of 83.08° between acetamide and benzene planes) .
- FT-IR : Validates carbonyl (C=O) and aromatic C-Cl stretches. Cross-referencing with computational IR spectra (e.g., DFT) enhances accuracy .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Conduct reactions in fume hoods to prevent inhalation of vapors.
- Waste Disposal : Neutralize acidic/basic byproducts before disposal. Safety data from analogous chlorinated compounds (e.g., 4-Chloro-3,5-dimethylphenol) recommend segregating halogenated waste .
Advanced Research Questions
Q. How can density functional theory (DFT) resolve contradictions between experimental and computational data for this compound?
- Methodological Answer : Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improve thermochemical accuracy for chlorinated aromatics. For example, DFT can predict bond dissociation energies (BDEs) of C-Cl bonds, which may conflict with experimental calorimetry. Calibrating computational models using experimental atomization energies (average deviation ±2.4 kcal/mol) reconciles discrepancies .
Q. What strategies address inconsistencies in structural data between NMR and X-ray crystallography for this compound derivatives?
- Methodological Answer :
- Dynamic Effects : NMR captures time-averaged conformations, while X-ray provides static snapshots. For flexible acetamide groups, variable-temperature NMR identifies rotational barriers.
- Hydrogen Bonding : Intermolecular N–H⋯O bonds in crystals (observed in 2-Chloro-N-(4-fluorophenyl)acetamide) may alter solid-state conformations versus solution-phase structures .
- Complementary Use : Combine NOE restraints (NMR) with Hirshfeld surface analysis (X-ray) to map intermolecular interactions .
Q. How can researchers elucidate the reaction mechanisms of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- Kinetic Studies : Monitor reaction progress via LC-MS to identify intermediates (e.g., Meisenheimer complexes in SNAr reactions).
- Isotopic Labeling : Use ¹⁸O-labeled water to trace hydrolysis pathways.
- Computational Modeling : Transition state analysis (DFT) identifies rate-determining steps, such as chloride leaving-group stability in aryl chlorides .
Q. What advanced techniques quantify trace impurities in this compound samples, and how are detection limits optimized?
- Methodological Answer :
- HPLC-MS : Employ reverse-phase C18 columns with ESI-MS in negative ion mode for chlorinated byproducts. Optimize mobile phase (e.g., 0.1% formic acid in acetonitrile) to enhance peak resolution.
- GC-ECD : Achieve ppb-level detection for halogenated contaminants using electron capture detectors.
- Validation : Cross-validate with certified reference materials (e.g., NIST data for chlorinated acetophenones) .
Data Integration and Critical Analysis
- Comparative Properties : Studies report melting points for chloroacetophenone derivatives ranging from 46–60°C (4-Chloro-3-fluorobenzaldehyde) to 83°C (2-(4-Chlorophenyl)acetamide), highlighting substituent effects on crystallinity .
- Statistical Rigor : Use t-tests or ANOVA to assess reproducibility in synthetic yields (e.g., ±5% RSD across triplicate trials) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
